![molecular formula C20H26ClN3OS B4796210 N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4796210.png)
N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide
Overview
Description
N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. The TRPV1 channel is involved in a variety of physiological processes, including pain sensation, inflammation, and thermoregulation.
Mechanism of Action
N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide is a potent and selective antagonist of the TRPV1 channel, which is involved in the transmission of pain signals. By blocking the TRPV1 channel, N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide can reduce the transmission of pain signals, thereby reducing pain sensation. N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects, which may be due to its ability to block the TRPV1 channel.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensation in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide has been shown to have anxiolytic effects in animal models of anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide in lab experiments is its potency and selectivity as a TRPV1 antagonist. This makes it a useful tool for studying the role of the TRPV1 channel in various physiological processes, including pain and inflammation. One limitation of using N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide. One area of research is the development of more potent and selective TRPV1 antagonists that may have greater therapeutic potential. Another area of research is the development of novel delivery methods for N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide, such as targeted drug delivery systems, that may improve its efficacy and reduce its toxicity. Additionally, further research is needed to better understand the mechanisms underlying the anti-inflammatory effects of N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide and its potential use in the treatment of inflammatory diseases.
Scientific Research Applications
N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide has been extensively studied for its potential use as a therapeutic agent for the treatment of pain and inflammation. It has been shown to be effective in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation.
properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3OS/c1-3-15(2)16-4-6-17(7-5-16)22-20(25)24-12-10-23(11-13-24)14-18-8-9-19(21)26-18/h4-9,15H,3,10-14H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXKQCOSCSNKAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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